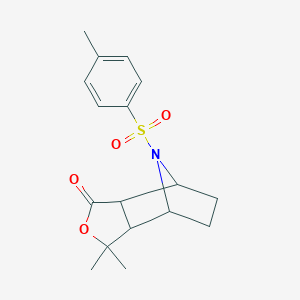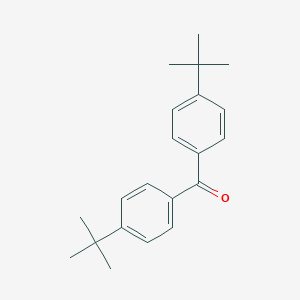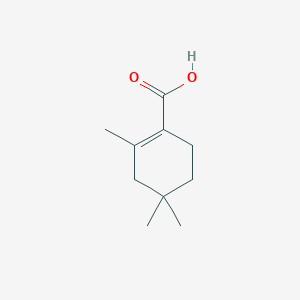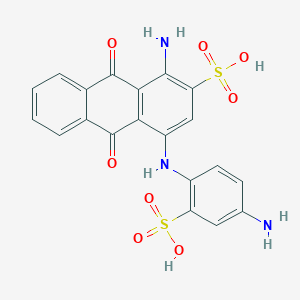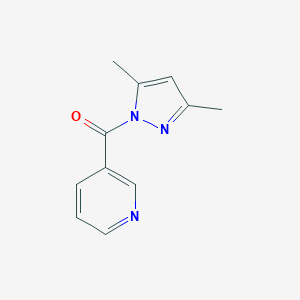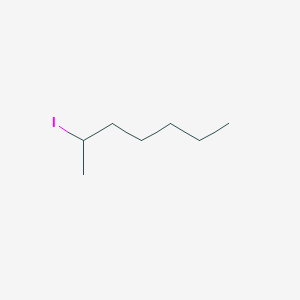![molecular formula C11H16O3Si B101134 Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 18001-14-4](/img/structure/B101134.png)
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound that is commonly used in scientific research. It is a derivative of benzoic acid, which is a widely used preservative in the food industry. The compound has a number of interesting properties that make it useful in a variety of applications.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester is not well understood. However, it is thought to act as a protecting group for carboxylic acids and alcohols. This means that it can be used to selectively protect certain functional groups in a molecule, allowing other reactions to occur without interfering with those functional groups.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester. However, it is not believed to have any significant toxic effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester in lab experiments is its ability to selectively protect certain functional groups in a molecule. This allows for more efficient and targeted synthesis reactions. However, the compound is not very soluble in water, which can limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester. One area of interest is in the development of new synthesis reactions that use the compound as a protecting group. Another area of interest is in the use of the compound in GC-MS analysis, where it could be used to improve the detection of certain organic compounds. Finally, there is potential for the compound to be used in the development of new drugs or other therapeutic agents.
Métodos De Síntesis
The synthesis of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester involves the reaction of benzoic acid with trimethylsilyl chloride and then with methanol. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester has a number of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, where it is used to protect carboxylic acids and alcohols. It is also used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of organic compounds.
Propiedades
Número CAS |
18001-14-4 |
|---|---|
Nombre del producto |
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester |
Fórmula molecular |
C11H16O3Si |
Peso molecular |
224.33 g/mol |
Nombre IUPAC |
methyl 2-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C11H16O3Si/c1-13-11(12)9-7-5-6-8-10(9)14-15(2,3)4/h5-8H,1-4H3 |
Clave InChI |
WYRJFTUIUJWTAZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1O[Si](C)(C)C |
SMILES canónico |
COC(=O)C1=CC=CC=C1O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



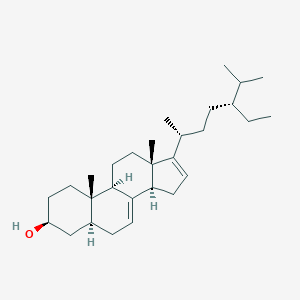
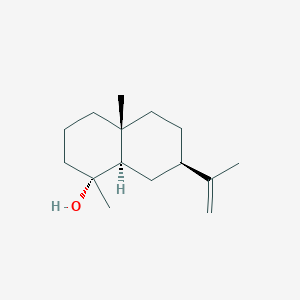
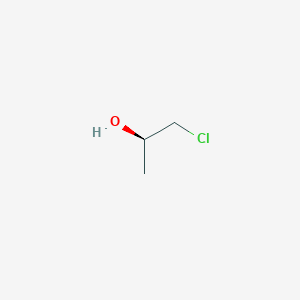
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
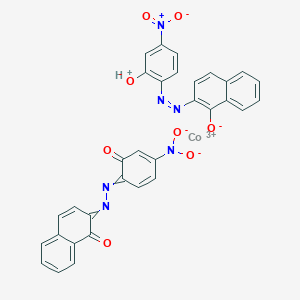
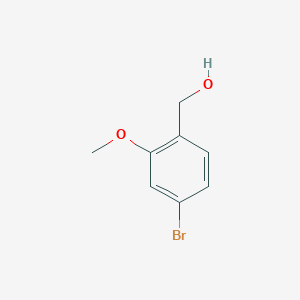
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
